fsoF protein - 145716-78-5

fsoF protein

Catalog Number: EVT-1518582
CAS Number: 145716-78-5
Molecular Formula: C6H8N2O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The fsoF protein is primarily sourced from specific bacterial species, where it is implicated in the regulation of gene expression and protein synthesis. It belongs to a class of proteins that are associated with ribosomal function and translational control. The classification of fsoF can be understood through its functional roles in cellular processes and its structural characteristics, which are similar to other ribosomal proteins.

Synthesis Analysis

Methods of Synthesis

The synthesis of the fsoF protein involves several key steps:

  1. Transcription: The gene encoding the fsoF protein is transcribed from DNA to mRNA within the cell nucleus.
  2. Translation: The mRNA is then translated into a polypeptide chain at the ribosome. This process involves:
    • Initiation: The ribosome binds to the mRNA at the start codon (AUG).
    • Elongation: Transfer RNA (tRNA) molecules bring amino acids to the ribosome, where they are added to the growing polypeptide chain.
    • Termination: The process concludes when a stop codon is reached, leading to the release of the newly synthesized protein .

Technical Details

Recent advancements in techniques such as mass spectrometry and bio-orthogonal labeling have enhanced our ability to study the synthesis of proteins like fsoF. These methods allow researchers to track newly synthesized proteins in real-time and distinguish them from pre-existing proteins within cells .

Molecular Structure Analysis

Structure of fsoF Protein

The molecular structure of the fsoF protein has not been comprehensively detailed in available literature, but it can be inferred from related ribosomal proteins. Typically, these proteins exhibit a complex tertiary structure that facilitates their interactions with rRNA and other translational components.

Data on Molecular Structure

Understanding the precise molecular structure requires advanced techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These methods provide insights into the folding patterns and functional sites critical for the protein's activity.

Chemical Reactions Analysis

Reactions Involving fsoF Protein

The fsoF protein participates in various chemical reactions during translation:

  • Peptide Bond Formation: During elongation, peptide bonds are formed between adjacent amino acids facilitated by enzymatic activity within the ribosome.
  • Post-Translational Modifications: After synthesis, fsoF may undergo modifications such as phosphorylation or methylation, which can alter its function and activity within the cell.

Technical Details on Reactions

The efficiency and specificity of these reactions are influenced by factors such as temperature, pH, and the presence of cofactors like guanosine triphosphate (GTP), which provides energy for translation .

Mechanism of Action

Process Involved in Action Mechanism

The mechanism by which fsoF functions involves its role in facilitating ribosomal assembly and stability during translation:

  1. Binding to Ribosomes: The fsoF protein binds to specific sites on the ribosome, ensuring proper alignment of mRNA and tRNA.
  2. Regulation of Translation: It may also play a role in regulating translation efficiency by interacting with various initiation factors and influencing their activity.

Data Supporting Mechanism

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of fsoF protein include its solubility in aqueous solutions, stability under physiological conditions, and susceptibility to denaturation under extreme pH or temperature conditions.

Chemical Properties

Chemically, the fsoF protein contains various functional groups that allow it to engage in hydrogen bonding, ionic interactions, and hydrophobic interactions with other biomolecules. These properties are essential for its structural integrity and functionality within cellular environments.

Applications

Scientific Uses of fsoF Protein

The fsoF protein has several significant applications in scientific research:

  • Protein Synthesis Studies: It serves as a model for understanding translation mechanisms across different organisms.
  • Biotechnology: The insights gained from studying fsoF can be applied in genetic engineering and synthetic biology to enhance protein production systems.
  • Disease Research: Understanding how fsoF regulates translation could provide insights into diseases related to dysfunctional protein synthesis .
Introduction to fsoF Protein in Bacterial Pathogenesis

Discovery and Initial Characterization of fsoF in Uropathogenic Escherichia coli

The fsoF gene was first identified within the F7(1) fimbrial gene cluster of UPEC strains through mutagenesis studies in the early 1990s [2]. Researchers generated isogenic mutants lacking individual fimbrial components (FsoA, FsoG, FsoE, FsoF) and quantified their adhesion to rat kidney sections and immobilized fibronectin. Key findings revealed:

  • Mutant Phenotypes: Strains with fsoF deletions exhibited severely impaired binding to fibronectin-coated surfaces and renal tubuli (~70% reduction), while fsoG (lectin subunit) mutants retained adhesion capabilities [2] [3].
  • Functional Synergy: Double mutants (fsoE⁻/ fsoF⁻) abolished adhesion completely, indicating cooperative roles in host attachment [2].
  • Spatial Localization: Immunogold labeling confirmed FsoF positions at the fimbrial tip, directly engaging host receptors rather than functioning as a structural backbone protein [3].

Table 1: Adhesion Properties of F7(1) Fimbrial Mutants

Mutant StrainAdhesion to FibronectinAdhesion to Renal Tubuli
Wild-type++++++
fsoG++++++
fsoE-+
fsoF-+
fsoE⁻/ fsoF--

(Data synthesized from [2] [3])

These studies established fsoF as a non-lectin adhesin critical for UPEC’s affinity to basolateral membranes—a niche exploited during pyelonephritis [2] [6].

Evolutionary Context: Conservation of fsoF Across Bacterial Fimbrial Systems

The fsoF gene is evolutionarily conserved across P fimbrial variants (F7(1), F7(2), F9, F11), indicating its indispensable role in fimbrial function [4] [6]. Comparative genomics highlights:

  • Gene Cluster Homology: The fso and fst (F7(2)) operons share >85% sequence identity in coding regions, with fsoF and fstFG exhibiting conserved domain architectures [4] [6].
  • Pathogenicity Islands (PAI): These fimbrial clusters reside within mobile genetic elements (e.g., tRNA-associated PAI), facilitating horizontal transfer across Enterobacteriaceae [5]. PAI are characterized by:
  • Flanking direct repeats (DR)
  • Cryptic integrase genes
  • G+C content deviations from core genomes [5]
  • Functional Redundancy: Despite serological divergence, FsoF and its ortholog FstFG reciprocally complement biogenesis defects in heterologous systems, underscoring conserved mechanisms [3] [6].

Table 2: Conservation of fsoF-Like Genes in P Fimbrial Systems

Gene ClusterSerotypefsoF OrthologSequence Identity vs. F7(1)
F7(1)F7(1)fsoF100%
F7(2)F7(2)fstFG89%
F9F9f9F84%
F11F11f11F82%

(Derived from [4] [6])

This conservation suggests evolutionary pressure to preserve fsoF’s role in host-pathogen interactions across UPEC lineages.

Role in Fimbrial Biogenesis: Overview of F7(1) and F7(2) Gene Clusters

Fimbrial biogenesis requires coordinated action of chaperones, ushers, and subunits. Within the F7(1) (fso) and F7(2) (fst) clusters, fsoF operates as a specialized assembly factor:

  • Polymerization Initiation: FsoF and FstFG form complexes with major subunits (FsoA/FstA) and tip-localized proteins (FsoE/FstE), serving as nucleation points for fimbrial elongation [3]. Deletion of fsoF disrupts oligomerization, yielding nonfunctional, truncated fimbriae [3].
  • Chaperone-Usher Dependency: Both clusters encode a conserved chaperone-usher apparatus (e.g., fsoC/fstC). FsoF lacks an N-terminal signal peptide and relies on this system for periplasmic transport and subunit folding [3] [7].
  • Multifunctional Binding: Beyond structural roles, FsoF enables "dual-tropism" adhesion:
  • Lectin-independent binding to fibronectin via conformational epitopes
  • Reinforcement of renal tubuli adherence, potentially through ECM protein bridging [2] [6].

Diagram: F7(1) Fimbrial Biogenesis Steps

1. Subunit synthesis (FsoA, FsoE, FsoF, FsoG)  2. Chaperone (FsoC)-mediated periplasmic transport  3. Usher-mediated assembly:  - FsoF-FsoE complex nucleates at tip  - FsoA polymerization initiated by FsoF  4. Mature fimbria: FsoG (tip) → FsoE/FsoF (junction) → FsoA (shaft)  

(Adapted from [3] [6])

This mechanistic hierarchy positions fsoF as a linchpin connecting physical fimbrial construction to host-sensing capabilities.

Properties

CAS Number

145716-78-5

Product Name

fsoF protein

Molecular Formula

C6H8N2O3

Synonyms

fsoF protein

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